1-(3,5-Dimethoxyphenyl)-1H-pyrrole
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Overview
Description
1-(3,5-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole can be achieved through several routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield substituted pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: Research has explored the biological activity of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole and its derivatives, including their potential as antimicrobial and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: In materials science, this compound is investigated for its potential use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
Indole derivatives: Both indole and pyrrole compounds share a heterocyclic structure, but indole derivatives often exhibit different biological activities and chemical reactivity.
Pyrazole derivatives: Pyrazoles are another class of heterocyclic compounds with distinct properties and applications. They are commonly used in medicinal chemistry and agrochemicals.
Furan derivatives: Furan compounds, like pyrroles, are five-membered heterocycles, but they contain an oxygen atom instead of nitrogen. This difference leads to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOKAWAMZKTGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309780 |
Source
|
Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39779-23-2 |
Source
|
Record name | NSC215976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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